3-(3-Aminophenyl)oxolane-3-carbonitrile
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(3-aminophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-7-11(4-5-14-8-11)9-2-1-3-10(13)6-9/h1-3,6H,4-5,8,13H2 |
InChI Key |
LACFTMYXPCWPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)oxolane-3-carbonitrile typically involves the reaction of 3-aminophenyl derivatives with oxolane-3-carbonitrile under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)oxolane-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3-Aminophenyl)oxolane-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to biological effects. The nitrile group may also play a role in its reactivity and interactions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular properties of 3-(3-Aminophenyl)oxolane-3-carbonitrile and related compounds:
Reactivity and Functional Group Analysis
- Nitrile Group: The nitrile in this compound is a strong electrophile, susceptible to hydrolysis (forming amides or carboxylic acids) or nucleophilic addition. This contrasts with (3R)-oxolane-3-carbonitrile, which lacks the 3-aminophenyl group and thus has fewer sites for secondary reactions .
- 3-Aminophenyl Group: The aromatic amine enables coupling reactions (e.g., diazotization) or hydrogen bonding, similar to the quinazolinone derivative in . However, the quinazolinone compound’s triazine-thio group introduces additional reactivity toward nucleophiles, as demonstrated in its reaction with sugars to form N-glycopyranosylamines (59–56% yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
